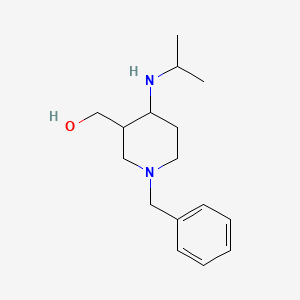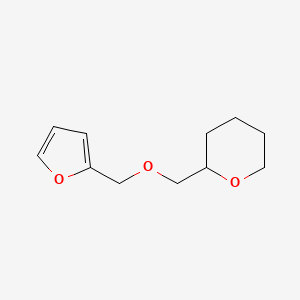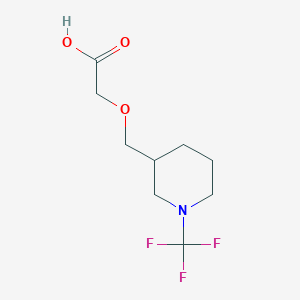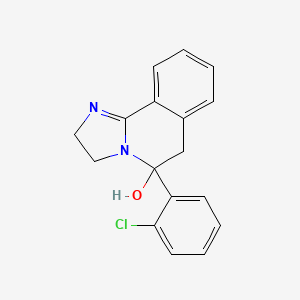
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction with sodium borohydride in methanol or water, followed by hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. This intermediate is then subjected to reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.
化学反应分析
Types of Reactions: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
科学研究应用
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Piperidine: A fundamental structure in many pharmaceuticals.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Uniqueness: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
分子式 |
C16H26N2O |
|---|---|
分子量 |
262.39 g/mol |
IUPAC 名称 |
[1-benzyl-4-(propan-2-ylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-16-8-9-18(11-15(16)12-19)10-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
InChI 键 |
OGNUMADELKTUIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1CCN(CC1CO)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)



![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)





![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
